2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted at key positions:
- Position 2: Amino group (-NH₂).
- Position 3: Cyano group (-CN).
- Position 4: 2-Fluorophenyl (ortho-fluorinated aryl group).
- Position 6: 3-(Diethylamino)propyl chain (-CH₂CH₂CH₂N(CH₂CH₃)₂).
- Position 7: Methyl group (-CH₃).
The 2-fluorophenyl group and diethylamino propyl chain distinguish it from analogs, influencing electronic, steric, and solubility properties.
Properties
IUPAC Name |
2-amino-6-[3-(diethylamino)propyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-4-27(5-2)11-8-12-28-15(3)13-19-21(23(28)29)20(17(14-25)22(26)30-19)16-9-6-7-10-18(16)24/h6-7,9-10,13,20H,4-5,8,11-12,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTQRFIBHGBXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of the compound involves a multi-step reaction process. A typical method includes the condensation of starting materials such as 3,5-cyclohexanedione, 4-fluorobenzaldehyde, and malononitrile in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) under reflux conditions. The resulting product is purified through crystallization and recrystallization techniques to obtain a high-purity compound suitable for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), and melanoma (MDA-MB-435). The compound's mean GI50 values (the concentration required to inhibit cell growth by 50%) were reported to be around 15.72 µM, indicating potent cytotoxic effects against multiple tumor types .
The proposed mechanism of action for the anticancer effects of this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit topoisomerase and cytochrome enzymes, which are crucial for DNA replication and transcription in cancer cells . The structural features of the compound allow it to interact effectively with these targets.
Pharmacokinetic Properties
Pharmacokinetic studies suggest that the compound possesses favorable drug-like properties. It has been evaluated for absorption, distribution, metabolism, and excretion (ADME) characteristics using computational models such as SwissADME. These evaluations indicate that the compound may have good oral bioavailability and metabolic stability .
Case Studies
- NCI Screening : The National Cancer Institute's Developmental Therapeutics Program screened this compound across a panel of approximately sixty cancer cell lines. Results indicated a broad spectrum of activity with significant growth inhibition in several aggressive cancer types .
- Molecular Docking Studies : In silico docking studies have shown that the compound can effectively bind to the active sites of target enzymes like CYP51 and topoisomerase IBJK, supporting its potential as an anticancer agent .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
| Activity | Cell Line/Target | GI50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HOP-62 (Lung Cancer) | 15.72 | Topoisomerase inhibition |
| Anticancer | SF-539 (CNS Cancer) | 49.97 | Cytochrome inhibition |
| Anticancer | MDA-MB-435 (Melanoma) | 22.59 | DNA replication interference |
| Antifungal | Candida spp. | N/A | Enzyme inhibition |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrano[3,2-c]pyridine structures exhibit promising anticancer activity. The compound has shown strong positive results in the Ames test, indicating mutagenic potential that could be further explored for developing anticancer agents . The presence of the diethylamino group may enhance its interaction with cellular targets involved in cancer proliferation.
Antiviral and Antibacterial Effects
The compound's structure suggests potential antiviral and antibacterial properties. Dihydropyran derivatives have been studied for their ability to inhibit various viral and bacterial pathogens. Preliminary studies suggest that compounds with similar structures can disrupt viral replication mechanisms and bacterial cell wall synthesis .
Neuropharmacological Applications
Given the presence of the diethylamino group, there is potential for neuropharmacological applications. Compounds with similar amine functionalities have been investigated for their effects on neurotransmitter systems, indicating possible uses in treating neurological disorders or enhancing cognitive function .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Key Substituents
The table below highlights structural differences between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Q & A
Q. What are the challenges in synthesizing enantiopure forms of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
